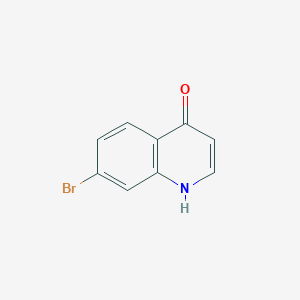

7-Bromoquinolin-4-ol

Description

The exact mass of the compound this compound is 222.96328 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCBEWNXEGDQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002481 | |

| Record name | 7-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82121-06-0 | |

| Record name | 7-Bromo-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82121-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromoquinolin-4-ol from 3-Bromoaniline

This guide provides a comprehensive technical overview for the synthesis of 7-Bromoquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 3-bromoaniline. The primary focus is the robust and well-established Gould-Jacobs reaction, a cornerstone in quinoline synthesis. This document is intended for researchers, chemists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the reaction's principles, mechanistic nuances, and optimization strategies.

Introduction: The Significance of the Quinolin-4-one Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial (e.g., chloroquine), anticancer, and antibacterial properties.[1][3] Specifically, the quinolin-4-one (or its tautomer, 4-hydroxyquinoline) subset is a foundational component for many commercially available drugs, such as the fluoroquinolone antibiotics.[4]

This compound serves as a critical intermediate. The bromine atom at the 7-position is a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the systematic introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and the construction of complex molecular architectures.[5] The synthesis of this key intermediate is most reliably achieved through the Gould-Jacobs reaction, which builds the quinoline core from an aniline precursor.[6][7][8]

Core Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a multi-step process for preparing 4-hydroxyquinolines from anilines and a malonic ester derivative.[7][8] The overall transformation from 3-bromoaniline involves four distinct chemical operations: condensation, thermal cyclization, saponification, and finally, decarboxylation.[6][7][9]

The selection of 3-bromoaniline as the starting material directs the regiochemistry of the cyclization. The thermal cyclization step is an electrophilic aromatic substitution, which is directed by the substituents on the aniline ring. The amino group is a powerful ortho-, para-director. In this case, cyclization occurs preferentially at the C6 position (para to the nitrogen), which is sterically unhindered and electronically activated, leading to the desired 7-bromo-substituted quinoline product.

Overall Synthetic Workflow

Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Condensation - Synthesis of Diethyl 2-(((3-bromophenyl)amino)methylene)malonate

This initial step involves a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of diethyl 2-(ethoxymethylene)malonate (DEEM), followed by the elimination of ethanol.[6][7]

Methodology:

-

To a round-bottom flask, add 3-bromoaniline (1.0 eq).

-

Add an excess of diethyl 2-(ethoxymethylene)malonate (DEEM) (1.1 - 1.5 eq). Using a slight excess of DEEM helps drive the reaction to completion.[10]

-

Heat the mixture with stirring at 100-130 °C for 1-2 hours. The reaction can often be performed neat (without solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromoaniline spot is consumed.

-

Allow the reaction mixture to cool to room temperature. The intermediate product will often crystallize upon cooling or upon addition of a non-polar solvent like hexane.

-

Collect the solid product by vacuum filtration, wash with cold hexane or ethanol to remove excess DEEM, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 2: Thermal Cyclization - Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This is the critical ring-forming step and requires high temperatures to induce an intramolecular electrocyclization.[11] The choice of a high-boiling, inert solvent is crucial for maintaining a consistent high temperature and facilitating an efficient reaction.[12][13]

Methodology:

-

Place the dried anilinomethylenemalonate intermediate from Step 1 into a round-bottom flask.

-

Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in sufficient quantity to create a stirrable slurry.

-

Equip the flask with a reflux condenser and a thermometer.

-

Heat the mixture to approximately 250 °C. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.[4][11]

-

Maintain this temperature for 15-30 minutes. The product will precipitate from the hot solvent as it forms.

-

Carefully allow the mixture to cool to below 100 °C, then add hexane or toluene to dilute the mixture and aid in filtration.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the collected solid thoroughly with hexane or a similar non-polar solvent to remove the high-boiling reaction solvent.

-

Dry the product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, under vacuum.

Step 3: Saponification - Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

This step converts the ethyl ester to a carboxylic acid via base-catalyzed hydrolysis (saponification).[6][7]

Methodology:

-

Suspend the ester product from Step 2 in a 10-20% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux with vigorous stirring until the solid has completely dissolved, indicating the completion of the hydrolysis (typically 1-3 hours).

-

Cool the resulting solution in an ice bath.

-

Acidify the solution slowly with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2-3.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry thoroughly under vacuum.

Step 4: Decarboxylation - Synthesis of this compound

The final step involves the thermal removal of the carboxylic acid group to yield the target product.[6][7]

Methodology:

-

Place the dry carboxylic acid from Step 3 in a flask suitable for high-temperature reactions.

-

Heat the solid carefully to just above its melting point (typically 250-270 °C). The use of the same high-boiling solvent from Step 2 (e.g., Dowtherm A) can ensure more uniform heating.

-

Observe the evolution of carbon dioxide gas (effervescence), which indicates the progress of the decarboxylation.

-

Maintain the temperature until gas evolution ceases (usually 15-30 minutes).

-

Allow the mixture to cool. If a solvent was used, the product should precipitate.

-

Dilute with hexane, collect the final this compound product by vacuum filtration, wash with hexane, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or ethanol.

Mechanistic Insight: The Cyclization Step

The key transformation in the Gould-Jacobs synthesis is the thermal cyclization of the anilinomethylenemalonate intermediate. This proceeds via a pericyclic reaction mechanism.

Caption: Mechanism of the 6-electron cyclization and subsequent aromatization.

The reaction begins with a thermally induced 6-electron electrocyclization, forming a new six-membered ring.[6] This is followed by a tautomerization and subsequent elimination of an ethanol molecule to achieve an aromatic quinoline system. The final product exists in equilibrium between its keto (quinolin-4-one) and enol (4-hydroxyquinoline) forms, with the keto form often predominating.[6][7]

Data Summary and Optimization Strategies

The efficiency of the Gould-Jacobs reaction is highly dependent on carefully controlled conditions, particularly temperature and reaction time.[11]

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) |

| 1. Condensation | 3-Bromoaniline, DEEM | None or Ethanol | 100 - 130 | 1 - 2 h | 85 - 95 |

| 2. Cyclization | Anilinomethylenemalonate | Dowtherm A / Diphenyl Ether | 240 - 260 | 15 - 30 min | 70 - 85 |

| 3. Saponification | Ester, NaOH (aq) | Water / Ethanol | 100 (Reflux) | 1 - 3 h | 90 - 98 |

| 4. Decarboxylation | Carboxylic Acid | Dowtherm A / Neat | 250 - 270 | 15 - 30 min | 75 - 90 |

Troubleshooting and Optimization

-

Low Yield in Step 1 (Condensation): If the initial condensation is sluggish, ensure the temperature is adequate and consider performing the reaction neat. Monitoring by TLC is crucial to confirm the consumption of the starting aniline before proceeding.[10]

-

Decomposition in Step 2 (Cyclization): The high temperatures required for cyclization can lead to product degradation if held for too long.[11] The reaction time should be carefully monitored; the reaction is often complete shortly after the product begins to precipitate. Minimizing the time at peak temperature is key to maximizing yield.[11]

-

Modern Approaches: To mitigate the harsh conditions of thermal cyclization, microwave-assisted synthesis has emerged as a powerful alternative.[11][14] Microwave heating can dramatically reduce reaction times from minutes to seconds and often improves yields by minimizing the formation of degradation byproducts.[14]

-

Reaction Optimization Methodologies: For complex substrates or when maximizing yield is critical, a more systematic approach to optimization, such as Design of Experiments (DoE), can be employed.[15][16] DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, time, concentration) to efficiently identify the optimal reaction conditions.[16][17]

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable pathway for the synthesis of this compound from 3-bromoaniline. While the procedure involves high temperatures, a careful understanding of the underlying mechanism and meticulous control over reaction parameters can lead to high yields of the desired product. The resulting this compound is a highly valuable intermediate, poised for further chemical modification, making this synthesis a critical enabling step in the pipeline of modern drug discovery and development.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. wikiwand.com [wikiwand.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. ablelab.eu [ablelab.eu]

- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 13. atlantis-press.com [atlantis-press.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]

- 16. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]

- 17. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromoquinolin-4-ol

Introduction

7-Bromoquinolin-4-ol is a halogenated derivative of quinoline, a heterocyclic aromatic compound. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its substituents on the spectral data.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 7-bromo-1H-quinolin-4-one.[2][3] In most solvents, the quinolone (keto) form is predominant. This is a critical consideration for NMR analysis as the protonation state and hybridization of the atoms in the pyridine ring are affected. The standard numbering of the quinoline ring system is used throughout this guide for consistency in spectral assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the six protons on the quinoline ring system. The electron-withdrawing bromine atom at the C7 position and the hydroxyl/oxo group at the C4 position significantly influence the chemical shifts of the neighboring protons.[4]

Key Features of the ¹H NMR Spectrum:

-

Aromatic Region: The signals for the aromatic protons typically appear in the range of δ 7.0-9.0 ppm.[5]

-

Substituent Effects: The bromine at C7 will deshield the ortho protons (H6 and H8). The hydroxyl group at C4, being electron-donating, will shield the protons on the pyridine ring.[4]

-

Coupling Patterns: The coupling between adjacent protons (vicinal coupling) will result in doublets and doublets of doublets, which are crucial for assigning the signals.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.0-8.2 | d | ~6-7 |

| H3 | ~6.2-6.4 | d | ~6-7 |

| H5 | ~8.2-8.4 | d | ~8-9 |

| H6 | ~7.6-7.8 | dd | ~8-9, ~1-2 |

| H8 | ~7.9-8.1 | d | ~1-2 |

| NH | ~11-12 | br s | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[6]

Interpretation of the ¹H NMR Spectrum:

The proton on the nitrogen (NH) of the predominant quinolone tautomer is expected to appear as a broad singlet at a downfield chemical shift. The protons H2 and H3 on the pyridine ring will appear as doublets due to coupling with each other. The protons on the benzene ring (H5, H6, and H8) will show a more complex pattern due to the influence of the bromine atom. H8 is expected to be a doublet due to meta-coupling with H6, while H6 will be a doublet of doublets from coupling to H5 and H8. H5 will appear as a doublet due to coupling with H6.

Caption: Molecular structure of this compound with proton numbering.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Key Features of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the carbonyl group (C4) in the quinolone tautomer will appear significantly downfield, typically in the range of δ 170-180 ppm.

-

Brominated Carbon: The carbon atom attached to the bromine (C7) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

Other Aromatic Carbons: The remaining seven aromatic carbons will resonate in the typical range of δ 110-150 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~140 |

| C3 | ~110 |

| C4 | ~175 |

| C4a | ~140 |

| C5 | ~125 |

| C6 | ~128 |

| C7 | ~120 |

| C8 | ~118 |

| C8a | ~148 |

Note: These are predicted chemical shifts based on known substituent effects on the quinoline ring system.[4]

Experimental Protocol for NMR Spectroscopy

To obtain high-quality NMR spectra of this compound, the following protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for quinolinol compounds due to better solubility and its ability to exchange with the labile OH/NH proton.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

2. NMR Instrument Setup and Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignment of proton and carbon signals, respectively.[4]

Caption: Experimental workflow for NMR analysis.

Trustworthiness and Self-Validation

The structural assignment of this compound is a self-validating process when multiple NMR techniques are employed. The ¹H NMR spectrum provides information about the number of different protons and their connectivity through spin-spin coupling. The ¹³C NMR spectrum confirms the number of unique carbon atoms. 2D NMR experiments, such as HSQC, correlate each proton with its directly attached carbon, providing a powerful tool for cross-validation of the ¹H and ¹³C assignments. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range (2-3 bond) correlations between protons and carbons, solidifying the overall structural assignment.[4]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, coupling constants, and signal multiplicities allows for the complete and unambiguous assignment of all proton and carbon signals. This in-depth understanding is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who rely on precise structural characterization for their work.

References

Mass spectrometry fragmentation pattern of 7-Bromoquinolin-4-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Bromoquinolin-4-ol

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with specific structural insights to predict the compound's behavior under electron ionization.

Introduction: The Structural Context of this compound

This compound is a halogenated derivative of quinolin-4-ol. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Understanding the mass spectrometric behavior of its derivatives is crucial for identification, structural confirmation, and metabolite profiling. The fragmentation of this compound is governed by three key structural features:

-

The Quinoline Core: A stable aromatic heterocyclic system.

-

The Bromine Substituent: Introduces a characteristic isotopic pattern and provides a reactive site for fragmentation.

-

The C4-Hydroxyl Group: This group introduces significant tautomeric complexity. This compound exists in equilibrium with its 7-bromoquinolin-4(1H)-one form. In the gas phase of a mass spectrometer, both tautomers may be present, influencing the resulting fragmentation pathways.[1]

This guide will focus on predicting the fragmentation pattern under Electron Ionization (EI), a hard ionization technique that provides rich structural information through extensive fragmentation.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

To ensure reproducible and high-quality data, a standardized protocol is essential. The following describes a self-validating workflow for analyzing a solid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with a direct insertion probe or, more commonly, after chromatographic separation.

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

-

Instrument Calibration and Tuning:

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-500) using a standard calibration compound such as perfluorotributylamine (PFTBA).

-

Tune the instrument to ensure proper peak shape, resolution, and mass accuracy, following the manufacturer's guidelines.

-

-

GC Method Parameters (for GC-MS Inlet):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 20 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A standard, mid-polarity column such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent is suitable.

-

-

Mass Spectrometer Parameters (EI Source):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.[2]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector).

-

-

Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the fragmentation pattern, paying close attention to the molecular ion and key fragment ions.

-

The Molecular Ion: An Isotopic Signature

The first crucial piece of information in the mass spectrum is the molecular ion (M⁺•). For this compound (C₉H₆BrNO), the presence of a single bromine atom creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[3] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[4]

| Ion | Chemical Formula | Calculated m/z (Monoisotopic) | Expected Relative Intensity |

| M⁺• | C₉H₆⁷⁹BrNO⁺• | 222.9684 | 100% |

| [M+2]⁺• | C₉H₆⁸¹BrNO⁺• | 224.9663 | ~97.5% |

This "M/M+2" doublet is a definitive indicator of the presence of one bromine atom in the molecule and in any fragment that retains it.

Predicted Fragmentation Pathways

The 70 eV electron energy used in EI imparts significant internal energy into the newly formed molecular ion, causing it to fragment.[2] The fragmentation pathways are rationalized based on the formation of stable neutral molecules and charged ions.

Pathway A: α-Cleavage and Loss of Bromine Radical

A common fragmentation for organohalides is the homolytic cleavage of the carbon-halogen bond.[3] This is often a favorable pathway, especially for bromine, leading to the loss of a bromine radical (·Br). Evidence for this pathway is seen in the reported spectrum of the isomeric 7-bromoquinolin-8-ol, which shows a prominent fragment corresponding to the loss of bromine.[5]

-

Neutral Loss: ·Br (79 or 81 u)

-

Resulting Ion: [C₉H₆NO]⁺ at m/z 144.04

Pathway B: Loss of Carbon Monoxide from the Quinolinone Tautomer

The quinolin-4(1H)-one tautomer is well-suited for the characteristic loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for cyclic ketones and amides.[6][7] This pathway involves the cleavage of the bonds adjacent to the carbonyl group.

-

Neutral Loss: CO (28 u)

-

Resulting Ion: [C₈H₆BrN]⁺• at m/z 194.97 / 196.97

Pathway C: Sequential Loss of CO and HCN

The fragment ion generated from the loss of CO can undergo further fragmentation. A hallmark fragmentation of the quinoline ring system itself is the expulsion of a molecule of hydrogen cyanide (HCN).[8] This would lead to a subsequent fragment ion.

-

Neutral Loss: CO (28 u), followed by HCN (27 u)

-

Resulting Ion: [C₇H₅Br]⁺• at m/z 167.96 / 169.96

Summary of Predicted Key Fragments

The table below summarizes the primary ions expected in the EI mass spectrum of this compound. The base peak will be the most stable fragment formed, likely [M-Br]⁺ or [M-CO]⁺•.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Identity | Neutral Loss | Pathway |

| 223 / 225 | Molecular Ion (M⁺•) | - | - |

| 195 / 197 | [M - CO]⁺• | CO | B |

| 168 / 170 | [M - CO - HCN]⁺• | CO, HCN | C |

| 144 | [M - Br]⁺ | ·Br | A |

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be driven by its key structural motifs. The presence of bromine will be unequivocally confirmed by the M/M+2 isotopic pattern in the molecular ion and any bromine-containing fragments. The primary fragmentation pathways are expected to be the loss of a bromine radical (·Br) and the loss of carbon monoxide (CO) from the quinolinone tautomer. Subsequent loss of hydrogen cyanide (HCN) from the [M-CO]⁺• fragment is also anticipated. This detailed analysis provides a robust framework for the identification and structural verification of this compound and related compounds, serving as a valuable tool for researchers in analytical chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. uni-saarland.de [uni-saarland.de]

- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempap.org [chempap.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 7-Bromoquinolin-4-ol

Abstract

This technical guide provides a comprehensive framework for the analysis of 7-Bromoquinolin-4-ol using Fourier Transform Infrared (FTIR) spectroscopy. This compound and its derivatives are significant heterocyclic compounds, often investigated for their potential pharmacological activities.[1] Accurate structural characterization is paramount, and IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming functional groups and probing molecular structure. This document details the underlying theoretical principles, including the critical keto-enol tautomerism inherent to the 4-quinolinol scaffold, provides validated experimental protocols for sample preparation and data acquisition, and offers an in-depth guide to spectral interpretation. It is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a robust methodology for the vibrational spectroscopic analysis of this compound.

Part 1: Theoretical & Structural Background

Molecular Structure and Tautomerism

This compound (C₉H₆BrNO) is a halogenated derivative of 4-quinolinol.[2] The core structure consists of a quinoline bicyclic heteroaromatic system, with a bromine atom at position 7 and a hydroxyl group at position 4.

A crucial aspect of 4-quinolinol and its derivatives is the existence of keto-enol tautomerism.[3] The molecule exists in a dynamic equilibrium between the enol form (this compound) and the keto form (7-Bromo-1H-quinolin-4-one). In the solid state, the keto tautomer is generally predominant due to favorable intermolecular hydrogen bonding, which significantly influences the resulting infrared spectrum. This equilibrium is a key focus of the IR analysis.

Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter.[4] When a molecule absorbs IR radiation, it is excited to a higher vibrational state. The specific frequencies of radiation that are absorbed correspond to the natural vibrational frequencies of the molecule's functional groups.[4]

For this compound, the key vibrational modes of interest include:

-

O-H and N-H Stretching: These are indicative of the enol and keto forms, respectively. Hydrogen bonding dramatically affects the position and shape of these bands.

-

C=O (Carbonyl) Stretching: A strong, sharp absorption in the 1700-1640 cm⁻¹ region is a definitive marker for the presence of the keto tautomer (7-Bromo-1H-quinolin-4-one).[5]

-

C=C and C=N Stretching: Vibrations associated with the quinoline aromatic ring system typically appear in the 1650-1400 cm⁻¹ region.[6]

-

C-H Stretching and Bending: Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane ("oop") bending vibrations in the fingerprint region (900-675 cm⁻¹) can provide information about the substitution pattern.[6]

-

C-Br Stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the 690-515 cm⁻¹ range.[6]

Part 2: Experimental Protocol & Workflow

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument handling. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples.[7][8]

Materials and Instrumentation

-

Analyte: this compound, solid powder.

-

Matrix: Spectroscopic grade Potassium Bromide (KBr), finely ground and thoroughly dried in an oven at ~110°C for several hours to remove moisture.[8][9]

-

Equipment:

Safety Precautions

This compound is harmful if swallowed and causes serious eye damage.[1][2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid powder should be performed in a well-ventilated area or a fume hood to avoid dust inhalation.[2][11]

Step-by-Step KBr Pellet Preparation Protocol

-

Background Scan: Before preparing the sample, acquire a background spectrum with the empty sample compartment. This scan measures the absorbance of atmospheric water and CO₂ and will be automatically subtracted from the sample spectrum by the instrument's software.[8]

-

Sample Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the pre-dried spectroscopic grade KBr.[9][12] The optimal sample-to-KBr ratio is between 0.5% and 1.0%.

-

Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained.[8] This step is critical to reduce particle size, minimize light scattering, and ensure uniform distribution of the analyte in the KBr matrix.

-

Pellet Pressing: Carefully transfer the powder mixture into the pellet die. Apply pressure using a hydraulic press, typically 8-10 tons, for several minutes.[9][10] The applied pressure causes the KBr to become plastic and form a transparent or translucent disc.[7]

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent, with no cracks or cloudiness.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Experimental Workflow Diagram

Caption: Workflow for FTIR analysis via the KBr pellet method.

Part 3: Spectral Analysis and Interpretation

The IR spectrum of this compound is dominated by features confirming the presence of its keto tautomer, 7-Bromo-1H-quinolin-4-one, in the solid state.

Key Spectral Regions and Peak Assignments

The following table summarizes the expected absorption bands for this compound, with an emphasis on the dominant keto form.

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Assignment |

| 3200 - 2700 | Broad, M | N-H stretching (from keto tautomer), involved in strong intermolecular H-bonding. |

| 3100 - 3000 | M - W | Aromatic C-H stretching.[6] |

| ~1650 | S | C=O stretching (amide I band) of the keto tautomer. A very strong and characteristic peak.[5] |

| 1615 - 1500 | S - M | C=C and C=N aromatic ring stretching vibrations.[6][13] |

| 1500 - 1400 | M | In-ring C-C stretching vibrations.[6] |

| 900 - 675 | M - S | Aromatic C-H out-of-plane (oop) bending. The pattern is characteristic of the ring substitution.[6] |

| 690 - 515 | M - W | C-Br stretching vibration.[6] |

(S = Strong, M = Medium, W = Weak)

In-depth Discussion

-

The N-H/O-H Region (3200-2700 cm⁻¹): The absence of a sharp O-H peak around 3600-3300 cm⁻¹ and the presence of a very broad absorption band centered around 3000 cm⁻¹ is strong evidence for the predominance of the keto tautomer. This broadness is characteristic of the N-H group participating in extensive intermolecular hydrogen bonding within the crystal lattice, forming stable dimers or polymers.

-

The Carbonyl Region (~1650 cm⁻¹): The most unambiguous peak in the spectrum is the intense, sharp absorption corresponding to the C=O stretch of the cyclic amide (lactam) group in the 4-quinolone form. Its position and high intensity make it an excellent diagnostic peak for confirming the keto tautomer.[14]

-

The Fingerprint Region (1500-500 cm⁻¹): This region contains a complex series of bands arising from various stretching and bending modes of the entire molecule.[4] While individual assignment can be complex, the pattern is unique to the molecule's structure. Key signals include the aromatic ring vibrations and the C-Br stretch at the lower end of the spectrum.[6]

Structure-Spectrum Correlation Diagram

Caption: Correlation of key functional groups to their IR signals.

Part 4: Conclusion

FTIR spectroscopy is a powerful and definitive technique for the structural analysis of this compound. The spectral data provides clear and unambiguous evidence for the predominance of the 7-Bromo-1H-quinolin-4-one (keto) tautomer in the solid state, primarily through the observation of a strong carbonyl (C=O) absorption around 1650 cm⁻¹ and a broad, hydrogen-bonded N-H stretching band. The detailed protocol and interpretation guide presented here offer a robust methodology for researchers to reliably verify the identity and probe the structural characteristics of this important heterocyclic compound.

References

- 1. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 9. azom.com [azom.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. mdpi.com [mdpi.com]

- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Solubility of 7-Bromoquinolin-4-ol for Pharmaceutical and Research Applications

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromoquinolin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to determine its solubility in common organic solvents. We delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility, and provide a detailed, field-proven methodology for accurate solubility assessment. This guide is designed to be a practical resource for solvent selection, formulation development, and the seamless integration of this compound into experimental workflows.

Introduction: The Significance of this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous synthetic and natural products with diverse biological activities. The quinoline scaffold is a privileged structure in drug discovery, notably present in antimalarial drugs like quinine and chloroquine. The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1]

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, purification methods such as crystallization, and the formulation of final products. In drug development, poor solubility can hinder absorption and bioavailability, leading to unpredictable in vitro results and potential failure of a drug candidate in later stages. Therefore, a thorough characterization of its solubility profile is paramount for efficient and successful research and development.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its structural and physical properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.06 g/mol | [2] |

| Melting Point | 279-281 °C | [1][2] |

| Appearance | Solid, brown in color | [1] |

| pKa (Predicted) | 3.83 ± 0.40 | [1] |

| XLogP3 (Predicted) | 1.3 | [2] |

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa indicates that this compound is a weak acid. The XLogP3 value, a measure of lipophilicity, suggests moderate solubility in non-polar organic solvents.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[3] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For this compound, several factors will govern its solubility in a given organic solvent:

-

Polarity: The quinoline ring system possesses a degree of polarity due to the nitrogen atom. The hydroxyl group is also polar and capable of acting as both a hydrogen bond donor and acceptor. The bromine atom adds to the overall molecular weight and has a modest electron-withdrawing effect. The overall polarity of the molecule will dictate its affinity for polar versus non-polar solvents.

-

Hydrogen Bonding: The presence of the hydroxyl group is a key determinant of solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF). The formation of hydrogen bonds between the solute and solvent can significantly enhance solubility.[4][5][6]

-

Molecular Structure and Shape: The planar, aromatic structure of the quinoline core allows for π-π stacking interactions. Solvents with aromatic character (e.g., toluene, benzene) may exhibit favorable interactions with the solute.

Based on these principles, a qualitative prediction of solubility in various common organic solvents can be made.

| Solvent Class | Examples | Expected Solubility of this compound | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents have high dielectric constants and can accept hydrogen bonds from the -OH group of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can both donate and accept hydrogen bonds, leading to favorable interactions. Solubility may be limited by the energy required to disrupt the solute's crystal lattice. |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions may occur, but the lack of strong hydrogen bonding capabilities in the solvent will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Low | These solvents have moderate polarity but are poor hydrogen bond acceptors. |

| Ethers | Diethyl ether, THF | Low | The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the solvent will likely result in low solubility. |

| Esters | Ethyl acetate | Low to Moderate | Ethyl acetate has moderate polarity and can accept hydrogen bonds. |

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature. The following is a detailed protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation. A visible amount of undissolved solid should remain at the end of the experiment.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Prepare a set of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze both the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the original undiluted supernatant, taking into account the dilution factors.

-

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison. The data should be presented in standard units such as mg/mL or mol/L, and the temperature at which the measurement was performed must be clearly stated.

Example Data Table:

| Solvent | Dielectric Constant (20°C) | Hydrogen Bonding | Solubility at 25°C (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | To be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Acceptor | To be determined |

| Methanol | 32.7 | Donor & Acceptor | To be determined |

| Ethanol | 24.6 | Donor & Acceptor | To be determined |

| Acetone | 20.7 | Acceptor | To be determined |

| Dichloromethane | 9.1 | Weak Acceptor | To be determined |

| Ethyl Acetate | 6.0 | Acceptor | To be determined |

| Tetrahydrofuran (THF) | 7.6 | Acceptor | To be determined |

| Toluene | 2.4 | None | To be determined |

| Hexane | 1.9 | None | To be determined |

Note: The dielectric constants are approximate values and can be found in standard chemical reference tables.[7][8][9][10]

By correlating the experimental solubility data with the physicochemical properties of the solvents (e.g., polarity, dielectric constant, hydrogen bonding capacity), a deeper understanding of the dissolution mechanism can be achieved. This understanding is crucial for the rational selection of solvents for future applications.

Conclusion

While a comprehensive public database of the solubility of this compound in common organic solvents is not yet available, this guide provides the necessary theoretical background and a robust experimental framework for researchers to determine these critical parameters. By understanding the interplay of polarity, hydrogen bonding, and molecular structure, and by employing the standardized shake-flask method, scientists and drug developers can confidently and accurately assess the solubility of this compound. This knowledge will facilitate informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the pace of research and development involving this promising compound.

References

- 1. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. al-kindipublisher.com [al-kindipublisher.com]

- 6. al-kindipublishers.org [al-kindipublishers.org]

- 7. scribd.com [scribd.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

Introduction: The Quinoline Scaffold and the Strategic Importance of 7-Bromoquinolin-4-ol

An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects[1]. This compound is a key heterocyclic building block that offers medicinal chemists a strategic entry point for the synthesis of novel quinoline derivatives. Its utility stems from the presence of multiple reactive sites: the hydroxyl group, the quinoline nitrogen, and, most significantly, the bromine atom at the 7-position. This bromine atom is particularly amenable to modern synthetic transformations, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs[2].

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering field-proven insights into its handling, reactivity, and application in the development of new chemical entities.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 7-bromo-1H-quinolin-4-one.[3] For many applications and in solid-state, the quinolinone form is predominant. This equilibrium is a critical consideration in its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of this compound.

Core Physical and Chemical Properties

The physicochemical properties of a compound are foundational to its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [3][4] |

| Molecular Weight | 224.05 g/mol | [3][4] |

| IUPAC Name | 7-bromo-1H-quinolin-4-one | [3] |

| CAS Number | 82121-06-0 | [3][4] |

| Appearance | Brown solid | [4] |

| Melting Point | 279-281 °C | [4][5] |

| Boiling Point | 370.7 ± 22.0 °C (Predicted) | [4][5] |

| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 3.83 ± 0.40 (Predicted) | [4] |

| XLogP3 | 1.3 | [3][5] |

Chemical Reactivity and Synthetic Utility

The true value of this compound as a synthetic intermediate lies in its predictable and versatile reactivity. The bromine atom at the C7 position serves as a versatile handle for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 7-position is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction provides a powerful and efficient method for forming new carbon-carbon bonds by coupling the quinoline core with a wide variety of aryl or heteroaryl boronic acids.

Causality: The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving high yields. The palladium catalyst facilitates the oxidative addition into the C-Br bond, which is the rate-determining step, while the base is required to activate the boronic acid for transmetalation. This strategic modification at the C7 position allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[2]

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

A compound's aqueous solubility is a critical parameter in drug discovery. The shake-flask method (OECD Guideline 105) is a gold-standard technique for its determination.

Principle: This method establishes the saturation concentration of a solute in a solvent by achieving thermodynamic equilibrium. The concentration of the dissolved analyte is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water or a relevant buffer (e.g., 10 mL) in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the mixture for a defined period (e.g., 24-48 hours). A preliminary kinetic study is advised to determine the time required to reach equilibrium, which is confirmed when concentration measurements from consecutive time points (e.g., 24h and 48h) are statistically identical.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.

-

To ensure complete removal of particulate matter, which would artificially inflate the concentration measurement, the supernatant must be clarified. Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF) is a robust method.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound in a suitable organic solvent (e.g., DMSO or Methanol) at known concentrations.

-

Dilute an aliquot of the clear aqueous filtrate into the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and the standards by a validated HPLC-UV method. The absorbance is directly proportional to the concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the original concentration in the filtrate by applying the dilution factor. This value represents the aqueous solubility of this compound under the experimental conditions.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a synthetic intermediate but a strategic tool for developing novel therapeutics.

-

Scaffold for Bioactive Molecules: It serves as the foundational core for synthesizing compounds with potential antibacterial activity, such as quinoline Schiff bases.[4]

-

Combinatorial Chemistry: The amenability of the 7-bromo position to cross-coupling reactions makes it ideal for generating large libraries of analogues.[2] These libraries can be screened against various biological targets to identify new lead compounds for drug development.[2]

-

Fragment-Based Drug Design (FBDD): With a molecular weight of 224.05 Da, this compound and its simple derivatives fit within the "rule of three" for fragments, making them suitable starting points for FBDD campaigns.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Handling Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

-

Avoid breathing dust.[6]

-

Wash hands thoroughly after handling.[6]

Conclusion

This compound is a versatile and valuable building block for chemical and pharmaceutical research. Its well-defined physical properties and, more importantly, its strategic reactivity at the C7 position, provide a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

- 1. 7-Bromoquinoline | 4965-36-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromoquinolin-4-ol

Introduction: The Significance of 7-Arylquinolin-4-ols in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Specifically, the 7-arylquinolin-4-ol core represents a critical pharmacophore in numerous developmental drug candidates, exhibiting a wide range of therapeutic activities. The strategic functionalization at the 7-position of the quinoline ring system allows for the systematic modulation of a compound's physicochemical properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern synthetic organic chemistry for the construction of carbon-carbon bonds, offering a robust and versatile method for the synthesis of biaryl and heteroaryl-aryl structures.[1][2][3] This document provides a comprehensive guide, including a detailed experimental protocol and mechanistic insights, for the successful execution of the Suzuki-Miyaura coupling of 7-bromoquinolin-4-ol with various arylboronic acids.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4][5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The cycle comprises three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the electron density of the aryl halide; however, the use of electron-rich and bulky phosphine ligands can facilitate this process, even with challenging substrates.[7][8]

-

Transmetalation: In this step, the organic moiety from the organoboron species (the aryl group from the arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the exchange of organic groups on the palladium.[9][10]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the quinoline and aryl groups, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

Introduction: The Quinolin-4-ol Scaffold and the Power of Cross-Coupling

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 7-Bromoquinolin-4-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Specifically, the quinolin-4-ol motif and its derivatives are of significant interest. The functionalization of this core structure is critical for modulating pharmacological properties, and palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for this purpose.[2][3]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides detailed application notes and protocols for the three major classes of palladium-catalyzed cross-coupling reactions on this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to ensure successful and reproducible outcomes.

A key feature of the this compound substrate is its existence in a tautomeric equilibrium with its 7-bromoquinolin-4(1H)-one form. This can influence its solubility and the reactivity of the nitrogen atom. The protocols described herein are optimized to address the specific characteristics of this valuable building block.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[4][5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-step process.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[8][9]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10] This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[4][7]

The choice of base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] Ligands, typically phosphines, stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable starting point for the C-C bond formation.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane

-

Water (typically a 4:1 to 10:1 Dioxane:Water ratio)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 224 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol, 3 mol%), and K₂CO₃ (e.g., 414 mg, 3.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4] The crude product is then purified by flash column chromatography on silica gel to afford the desired 7-phenylquinolin-4-ol.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 16 | 80-90 |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 100 | 8 | 75-85 |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | 70-85 |

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[11][12] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[11]

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar in principle to the Suzuki coupling but has distinct features.[13][14]

-

Oxidative Addition: A Pd(0) complex adds to the this compound to form a Pd(II) species. This step is widely considered to be the rate-determining step in many cases.[15]

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][14]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[14] The base must be strong enough to deprotonate the amine but should not promote undesirable side reactions.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is a general method for coupling secondary cyclic amines.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2-1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

-

Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add this compound (e.g., 224 mg, 1.0 mmol), Cs₂CO₃ (e.g., 652 mg, 2.0 mmol), Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol, 2 mol%), and Xantphos (e.g., 23 mg, 0.04 mmol, 4 mol%) to an oven-dried vial with a stir bar.

-

Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 10 mL). Add morpholine (e.g., 131 mg, 1.5 mmol). Seal the vial with a PTFE-lined cap.

-

Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography (often using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking) to yield 7-morpholinoquinolin-4-ol.

Data Summary: Buchwald-Hartwig Amination Conditions

| Amine Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) + Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |

| Aniline | Pd(OAc)₂ (2) + BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 75-85 |

| Benzylamine | Pd₂(dba)₃ (1.5) + BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 70-80 |

| n-Hexylamine | G4-XPhos-Pd (2) | LHMDS (1.5) | THF | 70 | 6 | 65-75 |

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the most widely employed method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[16][17] The reaction is valued for its mild conditions and is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[16]

Mechanistic Rationale

The Sonogashira reaction uniquely involves two interconnected catalytic cycles.[17][18]

-

Palladium Cycle: This cycle is analogous to those seen in Suzuki and Buchwald-Hartwig reactions. It begins with the oxidative addition of Pd(0) to this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper(I)-acetylide species. Reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.

-

Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base. This deprotonates the alkyne and forms a highly reactive copper(I)-acetylide intermediate, which is the active species for the transmetalation step with the palladium complex.

Copper-free Sonogashira variants exist, which can be advantageous for preventing the undesired homocoupling of the alkyne (Glaser coupling) and simplifying purification.[17][18]

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling with Phenylacetylene

This protocol describes a standard copper-co-catalyzed Sonogashira reaction.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

-

Copper(I) Iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as base and often as solvent or co-solvent)

-

Anhydrous THF or DMF (if a co-solvent is needed)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (e.g., 224 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 14 mg, 0.02 mmol, 2 mol%), and CuI (e.g., 8 mg, 0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed THF (e.g., 5 mL) and triethylamine (e.g., 5 mL). Stir for 10 minutes to dissolve the solids. Add phenylacetylene (e.g., 112 mg, 1.1 mmol) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature to 50 °C for 2-12 hours. The reaction is often complete at room temperature. Monitor progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain 7-(phenylethynyl)quinolin-4-ol.

Data Summary: Sonogashira Coupling Conditions

| Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) + CuI (4) | Et₃N | THF | 25 | 6 | 85-95 |

| 1-Hexyne | Pd(PPh₃)₄ (3) + CuI (5) | DIPA | DMF | 50 | 4 | 80-90 |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) + CuI (2) | Et₃N | THF/DMF | 60 | 8 | 75-85 |

| Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) + CuI (3) | Piperidine | Acetonitrile | 40 | 12 | 70-80 |

General Experimental Workflow

A systematic approach is key to achieving reproducible results in cross-coupling reactions. The following workflow represents a generalized procedure applicable to all three reaction types discussed.

Caption: A generalized experimental workflow for palladium cross-coupling reactions.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. mt.com [mt.com]